molecular formula C11H22INO2 B13087100 (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate

(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate

Cat. No.: B13087100
M. Wt: 327.20 g/mol
InChI Key: JYJKPUJRHLCHBB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is notable for its chiral center, which gives it specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral intermediate, ®-4-methylpentan-2-ol.

    Iodination: The hydroxyl group of ®-4-methylpentan-2-ol is converted to an iodide using reagents such as iodine and phosphorus trichloride.

    Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl carbamate in the presence of a base like sodium hydride to form the final product.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Formation of new carbamates, amines, or ethers.

    Reduction: Formation of alkanes or alcohols.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: The enantiomer of the compound, with different stereochemical properties.

    tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: The racemic mixture containing both ® and (S) enantiomers.

    tert-Butyl (1-bromo-4-methylpentan-2-yl)carbamate: A similar compound with a bromine atom instead of iodine.

Uniqueness

®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or racemic mixture. The presence of the iodine atom also imparts distinct reactivity, making it valuable in various synthetic applications.

Properties

Molecular Formula

C11H22INO2

Molecular Weight

327.20 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-iodo-4-methylpentan-2-yl]carbamate

InChI

InChI=1S/C11H22INO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m1/s1

InChI Key

JYJKPUJRHLCHBB-SECBINFHSA-N

Isomeric SMILES

CC(C)C[C@H](CI)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CI)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.